molecular formula C8H14O2 B1465925 1,3-Dimethylcyclopentane-1-carboxylic acid CAS No. 860379-06-2

1,3-Dimethylcyclopentane-1-carboxylic acid

Cat. No.: B1465925
CAS No.: 860379-06-2
M. Wt: 142.2 g/mol
InChI Key: MNBGIYKPOPYYSB-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentane, where two methyl groups are attached to the first and third carbon atoms of the cyclopentane ring, and a carboxylic acid group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by carboxylation. The reaction typically involves the following steps:

    Alkylation: Cyclopentanone is treated with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the first and third positions.

    Carboxylation: The resulting 1,3-dimethylcyclopentane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Catalysts and advanced separation techniques are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups, such as halides or amines, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., thionyl chloride), amines, and other nucleophiles.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, amines.

Scientific Research Applications

1,3-Dimethylcyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their function and activity.

Comparison with Similar Compounds

  • 1,2-Dimethylcyclopentane-1-carboxylic acid
  • 1,3-Dimethylcyclohexane-1-carboxylic acid
  • 3,3-Dimethylcyclopentane-1-carboxylic acid

Comparison: 1,3-Dimethylcyclopentane-1-carboxylic acid is unique due to the specific positioning of the methyl groups and the carboxylic acid group on the cyclopentane ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For example, 1,2-dimethylcyclopentane-1-carboxylic acid has methyl groups on adjacent carbon atoms, which can lead to different steric and electronic effects.

Properties

IUPAC Name

1,3-dimethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-4-8(2,5-6)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBGIYKPOPYYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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